2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H13ClO3 It is a derivative of benzophenone, where the phenyl ring is substituted with a chloro group and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 3-(1,3-dioxolan-2-yl)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours. After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with various functional groups.
Oxidation Reactions: Products include carbonyl compounds derived from the oxidation of the dioxolane ring.
Reduction Reactions: Products include alcohols formed from the reduction of the carbonyl group.
Scientific Research Applications
2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The chloro group and dioxolane moiety can participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3’-(1,3-dioxolan-2-YL)acetophenone
- 2-Chloro-3’-(1,3-dioxolan-2-YL)benzaldehyde
- 2-Chloro-3’-(1,3-dioxolan-2-YL)benzoic acid
Uniqueness
2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the chloro group and the dioxolane ring on the benzophenone scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZOIXLJSBWZRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645072 |
Source
|
Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-25-6 |
Source
|
Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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